molecular formula C22H32Cl4N10 B1668726 Chlorhexidine hydrochloride CAS No. 3697-42-5

Chlorhexidine hydrochloride

Cat. No. B1668726
CAS RN: 3697-42-5
M. Wt: 541.9 g/mol
InChI Key: WJLVQTJZDCGNJN-UHFFFAOYSA-N
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Description

Chlorhexidine hydrochloride is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms . It is one of the most common skin and mucous membrane antiseptic agents in use today .


Synthesis Analysis

The synthesis of Chlorhexidine hydrochloride involves a heating reflux reaction on hexamethylene-dicyanoguanidine and chloroaniline hydrochloride as raw materials and glycol ether or normal butanol as a solvent to directly obtain a target compound in a single step .


Molecular Structure Analysis

The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .


Chemical Reactions Analysis

Chlorhexidine hydrochloride has been used in the HPLC method for impurity analysis of chlorhexidine digluconate .


Physical And Chemical Properties Analysis

Chlorhexidine hydrochloride is a solid with a molecular weight of 578.37 g/mol. It has a melting point of 111-116°C and is soluble in DMSO at 90 mg/mL .

Mechanism of Action

Target of Action

Chlorhexidine hydrochloride is a broad-spectrum antimicrobial agent that is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi . It is particularly effective against Gram-positive bacteria . The primary targets of chlorhexidine hydrochloride are the microbial cell surfaces, which are characteristically negatively charged .

Mode of Action

The mode of action of chlorhexidine hydrochloride involves the disruption of the cell membrane . The positively charged chlorhexidine hydrochloride molecule reacts with the negatively charged phosphate groups on microbial cell surfaces . This reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine hydrochloride to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death .

Biochemical Pathways

Chlorhexidine hydrochloride affects the integrity of the cell wall and the plasma membrane, resulting in leakage of cell contents and cell death . In low concentrations, it affects the integrity of the cell wall. Once the cell wall is damaged, chlorhexidine hydrochloride then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane). Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death .

Pharmacokinetics

Pharmacokinetic studies of oral chlorhexidine hydrochloride rinses indicate that approximately 30% of the active ingredient is retained in the mouth following rinsing, which is subsequently slowly released into oral fluids . This ability to adsorb to dentine, shared with tetracycline antibiotics such as doxycycline, is known as “substantivity” and is the result of chlorhexidine hydrochloride’s positive charge .

Result of Action

The result of the action of chlorhexidine hydrochloride is the inactivation of microorganisms. It has both bacteriostatic (inhibits bacterial growth) and bactericidal (kills bacteria) mechanisms of action, depending on its concentration . Chlorhexidine hydrochloride kills by disrupting the cell membrane . Upon application in vitro, chlorhexidine hydrochloride can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .

Action Environment

Protein-bound chlorhexidine hydrochloride releases slowly leading to prolonged activity . This suggests that the action, efficacy, and stability of chlorhexidine hydrochloride can be influenced by environmental factors such as the presence of proteins and other components in the human tissues.

Safety and Hazards

Exposure to chlorhexidine can result in skin irritation, serious eye damage, sensitization causing asthma or breathing difficulties, and respiratory irritation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLVQTJZDCGNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl4N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047144
Record name Chlorhexidine dihydrochloride
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Molecular Weight

578.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystals from methanol; [HSDB]
Record name Chlorhexidine
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Solubility

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C
Record name CHLORHEXIDINE
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Product Name

Chlorhexidine hydrochloride

Color/Form

Crystals from methanol, Solid

CAS RN

3697-42-5, 55-56-1
Record name Chlorhexidine hydrochloride [USAN:USP:BAN:JAN]
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Record name Chlorhexidine dihydrochloride
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Record name Chlorhexidine
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Record name Chlorhexidine dihydrochloride
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Record name CHLORHEXIDINE HYDROCHLORIDE
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Melting Point

134 °C
Record name CHLORHEXIDINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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